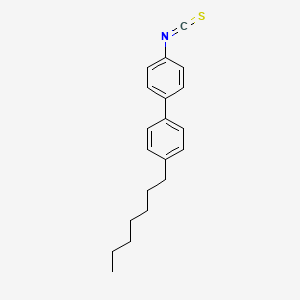
4-Heptyl-4'-isothiocyanato-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is an organic compound belonging to the biphenyl family It is characterized by the presence of a heptyl group and an isothiocyanato group attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Heptyl Group: The heptyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a heptyl halide in the presence of a Lewis acid catalyst.
Introduction of the Isothiocyanato Group: The isothiocyanato group can be introduced through a nucleophilic substitution reaction, where the biphenyl derivative reacts with thiophosgene or a similar reagent.
Industrial Production Methods
Industrial production methods for 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the isothiocyanato group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium azide, alkyl halides, or Grignard reagents are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the reagents used.
Scientific Research Applications
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl has several scientific research applications:
Materials Science: It is used in the development of liquid crystal materials for display technologies.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Heptyl-4’-isothiocyanato-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl core provides structural stability and can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Heptyl-4’-biphenylcarbonitrile: Similar in structure but with a cyano group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylamine: Contains an amine group instead of an isothiocyanato group.
4-Heptyl-4’-biphenylmethanol: Features a hydroxyl group instead of an isothiocyanato group.
Uniqueness
4-Heptyl-4’-isothiocyanato-1,1’-biphenyl is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and potential bioactivity. This makes it a valuable compound for research and industrial applications where specific chemical functionalities are required.
Properties
CAS No. |
92444-12-7 |
|---|---|
Molecular Formula |
C20H23NS |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
1-heptyl-4-(4-isothiocyanatophenyl)benzene |
InChI |
InChI=1S/C20H23NS/c1-2-3-4-5-6-7-17-8-10-18(11-9-17)19-12-14-20(15-13-19)21-16-22/h8-15H,2-7H2,1H3 |
InChI Key |
KFKPPHNZSHJXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















